4-[(2-Bromoacetyl)amino]benzamide
Description
Contextualizing Bromoacetyl Functionalities in Chemical Research
The bromoacetyl group is a well-established functional group in chemical research, primarily known for its role as an electrophilic warhead in the design of covalent inhibitors. This reactivity stems from the presence of a bromine atom attached to the carbon adjacent to a carbonyl group, making it susceptible to nucleophilic attack by amino acid residues such as cysteine, lysine (B10760008), and histidine within protein active sites. youtube.com This ability to form stable covalent bonds allows for the irreversible or reversible inactivation of target proteins, a strategy widely employed in drug discovery and chemical biology to probe protein function and develop therapeutic agents. youtube.com
Bromoacetyl bromide, a key reagent for introducing the bromoacetyl group, is a versatile and selective agent for various chemical transformations, including the cleavage of ethers and acetals. researchgate.netresearchgate.net The bromoacetyl moiety itself can undergo a range of chemical reactions, including substitution with various nucleophiles, oxidation, and reduction, further highlighting its synthetic utility. The reactivity of the bromoacetyl group can be modulated by the surrounding molecular structure, allowing for the fine-tuning of its properties for specific applications.
Overview of Benzamide (B126) Scaffold Relevance in Synthetic Organic Chemistry
The benzamide scaffold, characterized by a benzene (B151609) ring attached to a carboxamide group, is a privileged structure in medicinal chemistry and synthetic organic chemistry. researchgate.netyoutube.com Benzamide derivatives exhibit a wide range of biological activities and are found in numerous approved drugs. researchgate.netnih.gov The versatility of the benzamide core allows for the introduction of various substituents at different positions on the benzene ring and the amide nitrogen, enabling the creation of diverse chemical libraries for drug discovery and other applications. acs.orgmagtech.com.cnmdpi.com
The synthesis of benzamide derivatives can be achieved through various methods, including the reaction of benzoic acids or their derivatives with amines. youtube.commagtech.com.cnyoutube.com The presence of the amide bond, a fundamental unit in peptides and proteins, contributes to the biological relevance of benzamides. magtech.com.cn The ability to modify the benzamide scaffold allows for the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates.
Research Trajectories and Contemporary Significance of 4-[(2-Bromoacetyl)amino]benzamide Analogs
The structural features of this compound have spurred the development of a wide array of analogs with tailored properties for specific research purposes. These analogs often retain the core bromoacetyl and benzamide motifs but incorporate different substituents to modulate their biological activity, selectivity, and physicochemical properties.
For instance, analogs such as 4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide and 4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide have been synthesized and investigated. The introduction of different groups on the amide nitrogen can influence factors like steric bulk, hydrophobicity, and potential for additional interactions with target proteins. The synthesis of these analogs typically involves the acylation of a substituted 4-aminobenzamide (B1265587) with bromoacetyl bromide.
Furthermore, research into related structures, such as 4-amino-2-(2-bromophenoxy)benzamide and 2-[(4-bromobenzoyl)amino]benzamide, highlights the ongoing exploration of the chemical space around the core benzamide structure. nih.govnih.gov The development of analogs extends to the exploration of different linkers and reactive groups, aiming to create more potent and selective inhibitors for various biological targets, including histone deacetylases (HDACs). nih.gov The study of these analogs contributes to a deeper understanding of structure-activity relationships and provides valuable leads for the development of novel therapeutic agents and chemical probes. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-bromoacetyl)amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZGGLVDTRCODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299437 | |
| Record name | 4-[(2-Bromoacetyl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138445-66-5 | |
| Record name | 4-[(2-Bromoacetyl)amino]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Bromoacetyl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Retrosynthesis of 4 2 Bromoacetyl Amino Benzamide
Primary Preparation Routes via Acylation of 4-Aminobenzamide (B1265587) Derivatives
The most direct and common method for synthesizing 4-[(2-bromoacetyl)amino]benzamide involves the acylation of 4-aminobenzamide. This process entails the reaction of the amino group of 4-aminobenzamide with a suitable bromoacetylating agent.
Reaction of 4-Aminobenzamide Derivatives with Bromoacetyl Bromide
A frequently employed and efficient method for this transformation is the reaction of 4-aminobenzamide with bromoacetyl bromide.
The underlying mechanism of this reaction is a nucleophilic acyl substitution. masterorganicchemistry.com The nitrogen atom of the amino group in 4-aminobenzamide, possessing a lone pair of electrons, acts as a nucleophile. youtube.com It attacks the electrophilic carbonyl carbon of bromoacetyl bromide. This initial attack leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the bromide ion as a leaving group. A final deprotonation step, often facilitated by a base, yields the stable amide product, this compound. youtube.com
The reaction proceeds through a nucleophilic addition-elimination mechanism. youtube.com The key steps are:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-aminobenzamide's amino group attacks the partially positive carbonyl carbon of the bromoacetyl bromide. youtube.com
Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, creating a negatively charged oxygen and a positively charged nitrogen in the intermediate. youtube.com
Elimination of the Leaving Group: The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and the carbon-bromine bond breaks, with the bromide ion acting as the leaving group. youtube.com
Deprotonation: A base in the reaction mixture removes a proton from the positively charged nitrogen atom, resulting in the final amide product. youtube.com
Given that the reaction occurs at a prochiral center and does not create a new stereocenter, stereochemical considerations are generally not a primary concern in this specific synthesis.
The success and efficiency of the synthesis are highly dependent on the optimization of reaction conditions.
Solvent: The choice of solvent is critical. Aprotic solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) are commonly used to dissolve the reactants and facilitate the reaction without interfering with the reactive species.
Temperature: The reaction is typically carried out at reduced temperatures, often starting at 0°C, to control the exothermic nature of the reaction and minimize potential side reactions. The reaction mixture may then be allowed to warm to room temperature.
Stoichiometry: The molar ratio of the reactants is crucial. A slight excess of the acylating agent, bromoacetyl bromide, may be used to ensure complete conversion of the starting 4-aminobenzamide. However, a large excess should be avoided to prevent the formation of di-acylated or other byproducts.
| Parameter | Condition | Rationale |
| Solvent | Aprotic (e.g., DMF, DCM, THF) | Prevents interference with reactive intermediates. |
| Temperature | 0°C to room temperature | Controls exothermicity and minimizes side reactions. |
| Stoichiometry | Slight excess of bromoacetyl bromide | Ensures complete conversion of 4-aminobenzamide. |
Table 1: Optimized Reaction Conditions for the Synthesis of this compound
Organic bases play a pivotal role in this acylation reaction. Tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly added to the reaction mixture. Their primary function is to act as a scavenger for the hydrobromic acid (HBr) that is generated as a byproduct of the reaction. By neutralizing the acid, the base prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The use of a base is therefore essential for driving the reaction to completion and achieving a high yield.
Alternative Acylating Agents and Their Synthetic Efficacy
While bromoacetyl bromide is a common choice, other acylating agents can also be employed. Bromoacetic anhydride (B1165640) is a viable alternative. It is generally less reactive than the acid bromide, which can be advantageous in controlling the reaction rate and selectivity. Another approach involves the use of bromoacetic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid, facilitating its reaction with the amine. The use of N-succinimidyl bromoacetate (B1195939) has also been reported as a satisfactory method for introducing the bromoacetyl group. google.com
| Acylating Agent | Advantages | Disadvantages |
| Bromoacetyl Bromide | High reactivity, readily available | Can be corrosive and moisture-sensitive |
| Bromoacetic Anhydride | Milder reactivity, better control | May be less reactive than the acid bromide |
| Bromoacetic Acid + Coupling Agent | Avoids the use of highly reactive acid halides | Requires an additional reagent, potential for side products |
| N-succinimidyl bromoacetate | Good for clean reactions | May be more expensive |
Table 2: Comparison of Alternative Acylating Agents
Advanced Synthetic Strategies for Analog Preparation
The synthesis of analogs of this compound often involves modifying either the benzamide (B126) core or the bromoacetyl moiety. For instance, starting with substituted 4-aminobenzamides allows for the introduction of various functional groups onto the aromatic ring. A series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized to explore their biological activities. nih.gov
Furthermore, advanced strategies can be employed for more complex analogs. For example, solid-phase peptide synthesis techniques can be utilized to incorporate a bromoacetyl group at specific positions within a peptide sequence, using reagents like Nα-tert-butoxycarbonyl-Nε-(N-bromoacetyl-β-alanyl)-L-lysine (BBAL). google.com This allows for the site-specific modification of peptides and proteins.
Another approach involves the use of multi-component reactions or the development of novel synthetic routes to access a wider range of structural diversity. The design of dual-acting inhibitors, for example, has led to the synthesis of hybrid molecules incorporating a bromoacetamide moiety. nih.gov
Coupling Bromoacetic Acid Derivatives with Pre-functionalized Benzamide Intermediates
A primary and widely employed strategy for the synthesis of this compound involves the coupling of a bromoacetic acid derivative with a pre-functionalized benzamide intermediate, specifically 4-aminobenzamide. This method hinges on the formation of a stable amide bond between the two precursor molecules.
Application of Activating Agents (e.g., EDC/HOBt) in Amide Bond Formation
The formation of the amide linkage is often facilitated by the use of coupling agents. Among the most common and effective are 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt). researchgate.netnih.govcommonorganicchemistry.com This combination proves particularly useful, especially when dealing with less reactive amines. nih.gov
The reaction mechanism proceeds through the activation of the carboxylic acid (bromoacetic acid) by EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (4-aminobenzamide). HOBt plays a crucial role by reacting with the O-acylisourea to form an active ester, which is less prone to side reactions and racemization, thereby increasing the reaction's efficiency and yield. researchgate.netacs.org The use of a base, such as N,N-diisopropylethylamine (DIPEA), is often employed to deprotonate the amine, enhancing its nucleophilicity. researchgate.net
A typical reaction protocol would involve dissolving the starting materials, 4-aminobenzamide and bromoacetic acid, in a suitable solvent like dimethylformamide (DMF). EDC and HOBt are then added to the solution, often at a reduced temperature to control the reaction rate, followed by the addition of a base. commonorganicchemistry.com
Sequential Synthesis Approaches for N-Substituted Benzamide Derivatives
The synthesis of this compound is a clear example of a sequential synthesis approach for creating N-substituted benzamide derivatives. researchgate.netnih.govnih.govrsc.org This strategy involves the step-by-step construction of the final molecule from simpler, readily available starting materials.
The retrosynthetic analysis of this compound logically disconnects the molecule at the newly formed amide bond. This reveals the two key synthons: 4-aminobenzamide and a bromoacetylating agent.
Retrosynthetic Analysis:
This compound
↓ (Amide bond disconnection)
4-Aminobenzamide + Bromoacetyl halide (or Bromoacetic acid + activating agent)
This sequential approach allows for a high degree of control over the reaction and facilitates the purification of the final product. The synthesis of the 4-aminobenzamide precursor itself can be achieved through various established methods, often starting from p-nitrobenzoic acid. google.com
Multicomponent Reaction Strategies for Benzamide-Thiazole Hybrids
While not a direct synthesis of this compound, multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecules, including benzamide-thiazole hybrids. iau.irresearchgate.neteurekaselect.comrsc.orgbepls.com These reactions involve the combination of three or more starting materials in a single pot to form a product that incorporates substantial portions of all the reactants.
For instance, a Hantzsch thiazole (B1198619) synthesis, a classic MCR, could be adapted to produce related structures. This reaction typically involves the condensation of an α-haloketone, a thiourea (B124793) or thioamide, and an amine. The bromoacetyl group in this compound makes it a suitable candidate for such reactions, where it could react with a thioamide to form a thiazole ring. This highlights the potential of the target compound as an intermediate in the synthesis of more complex heterocyclic systems.
Green Chemistry Protocols in this compound Synthesis
The principles of green chemistry are increasingly influencing synthetic strategies, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. unibo.itresearchgate.netnih.gov In the context of this compound synthesis, several green approaches can be considered.
One key area is the choice of solvent. Traditional syntheses often employ solvents like DMF, which have environmental and health concerns. Exploring greener alternatives such as water, ethanol, or solvent-free conditions is a primary goal. bepls.com For the bromination step in the synthesis of the bromoacetic acid precursor, using a combination of an oxidizing agent and a bromide salt can be a greener alternative to using elemental bromine. researchgate.net
Furthermore, the development of catalyst-free or reusable catalyst systems for the amide bond formation can significantly improve the environmental footprint of the synthesis. bepls.com Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields, often under solvent-free conditions. nih.gov
Scale-Up Considerations and Industrial Production Methodologies
The transition from a laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.
Key considerations for scale-up include:
Reagent Cost and Availability: The cost and large-scale availability of starting materials such as 4-aminobenzamide and bromoacetic acid derivatives are critical.
Process Safety: The handling of potentially hazardous reagents like bromoacetyl chloride or bromine on an industrial scale requires stringent safety protocols and specialized equipment.
Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing energy consumption.
Work-up and Purification: Developing efficient and scalable methods for product isolation and purification is essential. This may involve crystallization, filtration, and drying processes that are amenable to large-scale operations.
Waste Management: The treatment and disposal of waste streams, including solvents and by-products, must comply with environmental regulations.
Industrial production methods would likely favor a streamlined, one-pot or continuous flow process where possible to minimize handling and processing steps. The choice of reagents would also be influenced by their ease of handling and lower toxicity. For example, using bromoacetic acid with a coupling agent might be preferred over the more volatile and corrosive bromoacetyl chloride.
Chemical Reactivity and Mechanistic Studies of 4 2 Bromoacetyl Amino Benzamide
Electrophilic Nature of the Bromoacetyl Moiety
The bromoacetyl group is a potent electrophile, rendering the α-carbon susceptible to attack by a wide array of nucleophiles. This reactivity is central to its utility in various chemical transformations.
Nucleophilic Substitution Reactions at the Bromine Center
The primary mode of reaction for the bromoacetyl moiety is nucleophilic substitution, where the bromine atom is displaced by a nucleophile.
The substitution reaction at the α-carbon of the bromoacetyl group typically proceeds through a bimolecular nucleophilic substitution (S"N"2) mechanism. In this concerted process, the nucleophile attacks the carbon atom bearing the bromine, while the bromide ion simultaneously departs as the leaving group. The reaction is characterized by an inversion of stereochemistry at the carbon center if it is chiral. The rate of this reaction is dependent on the concentration of both the 4-[(2-bromoacetyl)amino]benzamide and the nucleophile.
The electrophilic carbon of the bromoacetyl group readily reacts with a variety of nucleophiles.
Amines: Primary and secondary amines are effective nucleophiles that attack the bromoacetyl group to form α-amino acetamide (B32628) derivatives. The lone pair of electrons on the nitrogen atom of the amine initiates the attack on the electron-deficient carbon. chemguide.co.uk This reaction can proceed further, with the newly formed secondary amine potentially reacting with another molecule of the bromoacetyl compound, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.uk
Thiols: Thiol groups, with their highly nucleophilic sulfur atom, readily displace the bromide to form thioether linkages. This reaction is particularly relevant in biological contexts, where the bromoacetyl group can be used to covalently modify cysteine residues in proteins.
Alcohols: Alcohols can act as nucleophiles, although they are generally less reactive than amines or thiols. The reaction with alcohols leads to the formation of α-alkoxy acetamide derivatives.
Carboxylates: The oxygen atoms of carboxylate anions can also serve as nucleophiles, attacking the bromoacetyl group to form ester linkages.
The reactivity of these nucleophiles generally follows the order: thiols > amines > alcohols > carboxylates.
Intramolecular Cyclization Pathways and Heterocycle Formation
The presence of both a nucleophilic amino group (or a derivative) and an electrophilic bromoacetyl group within the same molecule allows for the possibility of intramolecular cyclization reactions. These reactions are powerful tools for the synthesis of various heterocyclic compounds. For instance, derivatives of 2-aminobenzamide (B116534) can react with aldehydes to form 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net Similarly, reactions involving precursors like 2-aminobenzothiazole (B30445) can lead to the formation of substituted imidazoles and triazines. researchgate.net While direct intramolecular cyclization of this compound itself is not extensively documented, the principle of using such bifunctional precursors is well-established for creating diverse heterocyclic systems. For example, intramolecular cyclization of N-(3-butynyl)-sulfonamides can yield 2,3-dihydro-1H-pyrroles. rsc.org The specific heterocycle formed depends on the nature of the linker connecting the nucleophilic and electrophilic centers and the reaction conditions employed.
Reactivity of the Benzamide (B126) Core
The benzamide core of the molecule also offers sites for chemical modification, although it is generally less reactive than the bromoacetyl moiety.
Modifications and Substitutions on the Phenyl Ring
The phenyl ring of the benzamide can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the aminoacyl group at position 4 and the amide group at position 1—will influence the position of any new substituent. Both are generally ortho, para-directing groups. However, the reactivity of the ring towards electrophilic attack is often reduced due to the electron-withdrawing nature of the acetylamino and amide functionalities. Nucleophilic aromatic substitution on the phenyl ring is also a possibility, particularly if there are strong electron-withdrawing groups present on the ring. nih.gov
Interactive Data Table: Reactivity Summary
| Reactive Center | Reaction Type | Reactant | Product Type |
| Bromoacetyl Moiety | Nucleophilic Substitution (S"N"2) | Amines | α-Amino Acetamide |
| Bromoacetyl Moiety | Nucleophilic Substitution (S"N"2) | Thiols | Thioether |
| Bromoacetyl Moiety | Nucleophilic Substitution (S"N"2) | Alcohols | α-Alkoxy Acetamide |
| Bromoacetyl Moiety | Nucleophilic Substitution (S"N"2) | Carboxylates | Ester |
| Benzamide Core | Electrophilic Aromatic Substitution | Electrophile | Substituted Benzamide |
Reactions Involving the Amide Linkage
The structure of this compound contains two distinct amide linkages: the primary benzamide and the secondary bromoacetamide. Both can undergo hydrolysis, although the conditions required are typically more rigorous than those for esters or acid chlorides due to the lower reactivity of amides. pressbooks.pub
Acid-Catalyzed Hydrolysis
In the presence of a strong acid and heat, amides can be hydrolyzed to a carboxylic acid and an amine. pressbooks.pubbyjus.com For this compound, hydrolysis can occur at either amide bond. The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. byjus.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. byjus.com Following proton transfers, the nitrogen atom is converted into a better leaving group (an amine or ammonia). youtube.com The reformation of the carbonyl double bond leads to the expulsion of the amine. Under acidic conditions, the amine product is immediately protonated to form an ammonium salt, rendering it non-nucleophilic and making the reaction essentially irreversible. pressbooks.pubyoutube.com
Base-Promoted Hydrolysis
Amide hydrolysis can also be achieved by heating with a strong aqueous base, such as sodium hydroxide (B78521). byjus.comlibretexts.org This reaction is considered base-promoted rather than catalyzed because a full equivalent of the base is consumed. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon, forming a tetrahedral intermediate. byjus.comlibretexts.org The elimination step involves the departure of an amide anion (e.g., R-NH⁻), which is a very poor leaving group. chemistrysteps.com However, the reaction is driven to completion by a subsequent, rapid, and irreversible acid-base reaction between the newly formed carboxylic acid and the strongly basic amide anion, resulting in a carboxylate salt and a neutral amine. libretexts.orgchemistrysteps.com
The table below summarizes the expected products from the complete hydrolysis of each amide bond in this compound.
| Reaction Type | Amide Linkage | Reagents | Products |
| Acid-Catalyzed Hydrolysis | Primary Benzamide | H₃O⁺, Heat | 4-Aminobenzoic acid + Ammonium salt (NH₄⁺) |
| Acid-Catalyzed Hydrolysis | Secondary Bromoacetamide | H₃O⁺, Heat | 4-Aminobenzamide (B1265587) + Bromoacetic acid |
| Base-Promoted Hydrolysis | Primary Benzamide | NaOH (aq), Heat | Sodium 4-aminobenzoate (B8803810) + Ammonia (NH₃) |
| Base-Promoted Hydrolysis | Secondary Bromoacetamide | NaOH (aq), Heat | 4-Aminobenzamide + Sodium bromoacetate (B1195939) |
Oxidation and Reduction Pathways of Functional Groups
The functional groups within this compound present several pathways for oxidation and reduction reactions.
Reduction Pathways
The primary amide group of the benzamide can be reduced to a primary amine. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) and is a characteristic reaction of amides that does not occur with other carboxylic acid derivatives under similar conditions. pressbooks.pub The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the expulsion of an oxygen atom as an aluminate leaving group to yield an iminium ion intermediate, which is then further reduced to the amine. pressbooks.pub
The bromoacetyl moiety also contains reducible sites. The carbon-bromine bond can be cleaved via various reductive methods, including catalytic hydrogenation or treatment with other reducing agents, to yield the corresponding acetylamino derivative. The carbonyl group within the bromoacetamide linkage can also be reduced, though this typically requires harsh conditions similar to those for the primary benzamide.
Oxidation Pathways
The primary aromatic amino group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to various products, such as nitroso or nitro compounds. For instance, studies on 4-aminobenzamide oxime have shown that the amino group can be oxidized.
The N-H bond of the secondary amide (the bromoacetamide linkage) can also be a site for oxidation. Furthermore, compounds containing the N-bromoacetamide (NBA) functional group are themselves known oxidizing agents, capable of oxidizing substrates like alcohols. rsc.orgacs.orgacs.org This inherent reactivity highlights the potential for the acetamide portion of the molecule to participate in redox processes.
The following table outlines potential redox transformations for the functional groups in this compound.
| Reaction Type | Functional Group | Reagent Class | Potential Product Functional Group |
| Reduction | Primary Amide (-CONH₂) | Strong Hydride Donor (e.g., LiAlH₄) | Primary Amine (-CH₂NH₂) |
| Reduction | Bromoacetyl (R-CO-CH₂Br) | Reducing Agent (e.g., H₂, catalyst) | Acetyl (R-CO-CH₃) |
| Oxidation | Primary Aromatic Amine (-NH₂) | Oxidizing Agent | Nitroso (-NO), Nitro (-NO₂) |
| Oxidation | Secondary Amide (-NH-CO) | Oxidizing Agent | N-Oxide or other oxidized species |
Photochemical and Thermal Degradation Mechanisms
Photochemical Degradation
Aromatic amides are known to undergo photochemical reactions when exposed to ultraviolet (UV) radiation. A primary pathway is the photo-Fries rearrangement, which involves the homolytic cleavage of the amide C-N bond. researchgate.netcdnsciencepub.com Upon absorption of UV light, the molecule can form caged radical pairs (an acyl radical and an aminyl radical). researchgate.net These radicals can then recombine at different positions on the aromatic ring, leading to rearranged products such as 2- or 4-aminobenzophenone (B72274) derivatives. researchgate.netcdnsciencepub.com
In addition to the amide linkages, the C-Br bond in the bromoacetyl group is photolabile and susceptible to homolytic cleavage upon UV irradiation. This would generate a bromine radical and an N-acetylbenzamide radical, which could then initiate a variety of subsequent radical reactions, leading to a complex mixture of degradation products.
Thermal Degradation
The thermal decomposition (pyrolysis) of amides can proceed through several mechanisms in the absence of oxygen. lookchem.com One common pathway is deammonation, which involves the reaction of two amide molecules to produce a nitrile, a carboxylic acid, and ammonia. lookchem.com Another pathway is dehydration to form a nitrile and water. lookchem.com When heated to decomposition, simple benzamide is known to emit toxic fumes of nitrogen oxides. nih.gov
For a complex molecule like this compound, thermal degradation is expected to be intricate. Pyrolysis would likely initiate at the weakest bonds. The C-Br bond is a likely point of initial cleavage, as is the C-N bond of the bromoacetamide linkage. The degradation of the benzamide moiety could lead to the formation of benzonitrile (B105546) derivatives. The high temperatures involved would likely result in significant fragmentation of the molecule, producing a complex mixture of smaller volatile compounds and a carbonaceous residue.
This table summarizes the likely initial steps in the degradation of the molecule.
| Degradation Type | Potential Bond Cleavage | Initial Products/Intermediates |
| Photochemical | Amide C-N (Photo-Fries) | Caged radical pair (acyl and aminyl radicals) |
| Photochemical | Alkyl C-Br | Acetylamino-benzamide radical + Bromine radical |
| Thermal | Amide C-N | Acyl and aminyl radicals |
| Thermal | Alkyl C-Br | Acetylamino-benzamide radical + Bromine radical |
| Thermal | Dehydration/Deammonation | Nitrile, Carboxylic Acid, Ammonia derivatives |
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-[(2-Bromoacetyl)amino]benzamide, a combination of one-dimensional and two-dimensional NMR experiments provides a complete map of the proton and carbon environments and their interconnections.
Proton NMR (¹H NMR) confirms the presence and arrangement of hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amide proton, and the methylene (B1212753) protons of the bromoacetyl group.
The aromatic region typically displays two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the benzamide (B126) ring are split by their neighbors, leading to this pattern. chemicalbook.com A singlet signal is anticipated for the methylene protons (CH₂) of the bromoacetyl moiety. Another distinct signal, often a broad singlet, corresponds to the amide (N-H) proton. The integration of these signals provides a quantitative measure of the protons in each environment, which is crucial for purity assessment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (ortho to -C(O)NH₂) | 7.8 - 8.0 | Doublet |
| Aromatic Protons (ortho to -NHC(O)CH₂Br) | 7.6 - 7.8 | Doublet |
| Amide Proton (-NH-) | 8.2 - 8.5 | Broad Singlet |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a complete analysis of the carbon skeleton.
The spectrum is expected to show signals for the two carbonyl carbons (one from the benzamide and one from the acetyl group), four distinct signals for the aromatic carbons of the 1,4-disubstituted ring, and one signal for the aliphatic methylene carbon. spectrabase.comchemicalbook.com The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbons are significantly downfield due to the deshielding effect of the attached oxygen atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Amide Carbonyl (-C(O)NH₂) | 167 - 170 |
| Acetyl Carbonyl (-C(O)CH₂Br) | 165 - 168 |
| Aromatic Carbon (C-NH) | 138 - 142 |
| Aromatic Carbon (C-C(O)) | 133 - 136 |
| Aromatic Carbons (CH) | 118 - 130 |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
2D NMR techniques are instrumental in establishing the connectivity between atoms, resolving ambiguities that may arise from 1D spectra. youtube.comepfl.ch
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY spectra would show cross-peaks between the adjacent aromatic protons on the benzene ring, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu This is used to definitively assign the signals of the protonated carbons. Key correlations would be observed between the aromatic proton signals and their corresponding aromatic carbon signals, as well as between the methylene proton signal and the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range (typically 2-3 bond) couplings between protons and carbons. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together molecular fragments. Expected key HMBC correlations include:
From the methylene protons (-CH₂Br) to the acetyl carbonyl carbon.
From the amide proton (-NH-) to the adjacent aromatic carbon and the acetyl carbonyl carbon.
From the aromatic protons to neighboring carbons within the ring and to the benzamide carbonyl carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.govbohrium.comresearchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. chemicalbook.comresearchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Secondary Amide (N-H) | N-H Stretch | 3300 - 3500 |
| Carbonyl (C=O) of Amide | C=O Stretch | 1680 - 1700 |
| Carbonyl (C=O) of Acetyl | C=O Stretch | 1660 - 1680 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Amide II | N-H Bend and C-N Stretch | 1510 - 1550 |
The presence of two distinct carbonyl stretching frequencies can help differentiate between the amide and the bromoacetyl carbonyl groups. The N-H stretching band provides clear evidence of the amide linkage.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering insights into the structure. researchgate.net
ESI-MS is a soft ionization technique that is well-suited for analyzing moderately polar molecules like this compound, typically yielding the protonated molecular ion [M+H]⁺. researchgate.netrsc.orgresearchgate.netnih.gov The molecular formula of the compound is C₉H₉BrN₂O₂. The expected monoisotopic mass is approximately 255.98 g/mol . A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks for the molecular ion cluster ([M+H]⁺ and [M+2+H]⁺) separated by two mass units.
Fragmentation analysis (MS/MS) of the parent ion would likely show characteristic losses, such as:
Loss of a bromine radical (Br•).
Cleavage of the bromoacetyl group (-C(O)CH₂Br).
Fragmentation of the benzamide core.
These fragmentation patterns provide further confirmation of the proposed molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components of a sample. For a compound like this compound, GC-MS analysis is crucial for assessing its purity and identifying any volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.
Due to the relatively low volatility and polar nature of amide compounds, direct GC analysis can be challenging. Therefore, derivatization is often employed to increase the compound's volatility and thermal stability. semanticscholar.orggcms.cz A common method is silylation, which replaces the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. gcms.cz This process reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the derivative and improving its chromatographic behavior. gcms.cz
Analytical Approach: A typical GC-MS analysis would involve dissolving a derivatized sample in a suitable organic solvent and injecting it into the GC system. The separation is generally achieved on a non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase. The temperature of the GC oven is ramped up gradually to elute compounds based on their boiling points.
The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a molecular fingerprint. The fragmentation pattern for the derivatized this compound would be expected to show characteristic ions. For instance, analysis of a related compound, p-bromoacetanilide, by GC-MS reveals key fragment ions that help in its identification. nih.gov For this compound, one would anticipate cleavage of the bromoacetyl group and other specific fragmentations of the benzamide structure. The presence of bromine would be indicated by a characteristic isotopic pattern for bromine-containing fragments (approximately equal intensity for 79Br and 81Br isotopes).
The table below outlines a representative set of GC-MS parameters for the analysis of a derivatized sample.
| Parameter | Condition |
| GC System | Agilent GC-MS System or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| Scan Range | 40-500 m/z |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula.
For this compound (C9H9BrN2O2), HRMS analysis provides definitive evidence of its structure by comparing the experimentally measured exact mass with the theoretically calculated mass. Techniques such as Electrospray Ionization (ESI) are commonly used, which typically generate protonated molecules [M+H]+ or sodiated adducts [M+Na]+ in the positive ion mode. miamioh.edu
A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Natural bromine consists of two stable isotopes, 79Br (50.69% abundance) and 81Br (49.31% abundance), which are nearly equal in abundance and differ by two mass units. This results in a characteristic pair of peaks of almost equal intensity for any bromine-containing ion, providing a clear marker for the presence of bromine in the molecule.
The table below shows the calculated exact masses for the primary molecular ions of this compound. An experimental result within a narrow tolerance (e.g., ± 5 ppm) of these theoretical values would confirm the elemental formula.
| Ion Formula | Isotope | Calculated Exact Mass (m/z) |
| [C9H979 BrN2O2]+ | [M]+ | 255.9898 |
| [C9H981 BrN2O2]+ | [M]+ | 257.9878 |
| [C9H1079 BrN2O2]+ | [M+H]+ | 256.9976 |
| [C9H1081 BrN2O2]+ | [M+H]+ | 258.9956 |
| [C9H979 BrNaN2O2]+ | [M+Na]+ | 278.9796 |
| [C9H981 BrNaN2O2]+ | [M+Na]+ | 280.9775 |
Chromatographic Techniques for Purification and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and performing quantitative analysis of non-volatile, thermally sensitive compounds like this compound. The technique separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
For aromatic amides, reversed-phase HPLC is typically the method of choice. nih.govresearchgate.net In this mode, a non-polar stationary phase (commonly C18-silica) is used with a polar mobile phase. The separation of this compound from its precursors (e.g., 4-aminobenzamide) and potential by-products can be effectively achieved by optimizing the mobile phase composition, which usually consists of a mixture of water (often buffered or acidified) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net
Purity is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed by analyzing standard solutions of the purified compound at known concentrations. The concentration of the compound in an unknown sample is then determined by comparing its peak area to the calibration curve. UV detection is suitable for this compound due to the presence of the aromatic ring, which absorbs UV light. nih.govresearchgate.net
A proposed set of HPLC conditions for the analysis of this compound is detailed in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or similar |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Acetic Acid in Water, B: Acetonitrile |
| Gradient | Start at 30% B, ramp to 90% B over 15 min, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of a chemical reaction and for making a preliminary assessment of product purity. In the synthesis of this compound from 4-aminobenzamide (B1265587) and a bromoacetylating agent, TLC can be used to track the consumption of the starting materials and the formation of the product.
The separation is performed on a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of silica (B1680970) gel. A small spot of the reaction mixture is applied to the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase or eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase.
For aromatic amines and amides, a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) or methanol is often effective. reddit.com Because this compound is an aromatic compound, the spots on the developed TLC plate can be visualized under UV light (254 nm), where UV-active compounds appear as dark spots. libretexts.org Alternatively, chemical stains such as potassium permanganate (B83412) can be used, which react with many organic functional groups to produce colored spots. reddit.com By comparing the retention factor (Rf) values of the spots in the reaction mixture to those of the pure starting materials, one can qualitatively assess the reaction's progress.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 TLC plates |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) |
| Visualization | UV lamp at 254 nm; Potassium permanganate stain |
| Application | Monitoring disappearance of 4-aminobenzamide and appearance of the higher Rf product. |
Elemental Microanalysis for Empirical Formula Validation
Elemental microanalysis, often referred to as combustion analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis) in a sample. The results are used to validate the empirical formula of a newly synthesized compound. davidson.eduma.edu
In this method, a small, precisely weighed amount of the sample is combusted at high temperature in a stream of oxygen. This process converts the carbon in the sample to carbon dioxide (CO2), the hydrogen to water (H2O), and the nitrogen to nitrogen gas (N2) or nitrogen oxides which are subsequently reduced to N2. These combustion gases are then separated and quantified by a detector. The determination of bromine requires a separate analytical method, such as ion chromatography or titration after combustion and absorption.
The experimentally determined mass percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula, C9H9BrN2O2. youtube.com A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the proposed empirical formula. ma.edu
Theoretical Elemental Composition for C9H9BrN2O2
| Element | Atomic Mass | Moles in Formula | Mass in Formula | Percentage (%) |
| Carbon (C) | 12.011 | 9 | 108.099 | 42.04% |
| Hydrogen (H) | 1.008 | 9 | 9.072 | 3.53% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 31.09% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 10.90% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 12.45% |
| Total | 257.087 | 100.00% |
X-ray Diffraction (XRD) for Single Crystal Structure Determination (where applicable to related compounds)
X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. While obtaining a suitable single crystal of this compound would be a prerequisite, the analysis of related N-acylaminobenzamide structures can provide valuable insights into the expected molecular conformation and intermolecular interactions. researchgate.netnih.gov
The technique involves irradiating a single crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays in specific directions, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, it is possible to calculate the electron density map of the molecule and thus determine the precise location of each atom in the crystal lattice.
This analysis yields a wealth of information, including:
Confirmation of the molecular connectivity and stereochemistry.
Precise bond lengths, bond angles, and torsion angles.
Details of the crystal packing and intermolecular interactions, such as hydrogen bonds, which are common in amide-containing structures. researchgate.net
For example, the crystal structure analysis of a related compound, N'-acetyl-N'-phenyl-2-naphthohydrazide, revealed a triclinic crystal system and a structure stabilized by an extensive network of N-H···O and C-H···O hydrogen bonds. researchgate.net Similar interactions would be expected to play a crucial role in the crystal lattice of this compound.
The table below presents typical data that would be obtained from a single-crystal XRD experiment, using data from a related N-acyl hydrazide as a representative example. researchgate.net
Representative Crystallographic Data for a Related Acyl Hydrazide Derivative researchgate.net
| Parameter | Value |
| Empirical Formula | C19H16N2O2 |
| Formula Weight | 304.34 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 8.9164(7) Å, b = 9.7058(9) Å, c = 17.7384(12) Å |
| α = 88.308(7)°, β = 89.744(6)°, γ = 86.744(7)° | |
| Volume | 1531.9(2) ų |
| Z (Molecules/unit cell) | 4 |
| Key Interactions | N-H···O and C-H···O hydrogen bonds, C-H···π interactions |
Computational Chemistry and Quantum Mechanical Investigations
Electronic Structure Analysis and Reactivity Prediction
The electronic structure and reactivity of a molecule can be elucidated through a variety of computational techniques that probe the distribution of electrons and their energy levels.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For 4-[(2-Bromoacetyl)amino]benzamide, the HOMO would likely be localized on the electron-rich benzamide (B126) ring and the amide linkage, while the LUMO would be expected to be centered on the electrophilic bromoacetyl group.
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Expected Value Range | Significance |
| HOMO Energy | -6 to -8 eV | Electron-donating ability |
| LUMO Energy | -1 to -3 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 3 to 5 eV | Chemical reactivity and stability |
Note: The values in this table are hypothetical and based on general trends for similar organic molecules. Actual values would require specific quantum chemical calculations.
Electrostatic Potential (MEP) Mapping for Nucleophilic/Electrophilic Sites
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. Different colors indicate varying electrostatic potentials. Typically, red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions denote positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potentials. In an MEP map of this compound, the carbonyl oxygen of the benzamide and the bromoacetyl group would likely be depicted in shades of red, indicating their nucleophilic character. Conversely, the hydrogen atoms of the amide groups and the area around the bromine atom would likely show a positive potential (blue), highlighting their electrophilic nature.
Electron Localization Function (ELF) and Local Orbital Locator (LOL) for Chemical Bonding Characteristics
The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses that provide insights into the nature of chemical bonds and the spatial localization of electrons. ELF values close to 1.0 indicate regions where electrons are highly localized, characteristic of covalent bonds and lone pairs. LOL provides a similar picture, with high values indicating regions of high electron density. For this compound, ELF and LOL analyses would clearly delineate the covalent bonds within the benzene (B151609) ring, the amide linkages, and the bromoacetyl group, as well as the lone pair regions on the oxygen, nitrogen, and bromine atoms.
Reduced Density Gradient (RDG) for Non-Covalent Interaction Analysis
The Reduced Density Gradient (RDG) method is a powerful tool for visualizing and characterizing non-covalent interactions within a molecule. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, different types of interactions can be identified. Large, blue-colored surfaces indicate strong attractive interactions like hydrogen bonds. Green surfaces represent weaker van der Waals interactions, while red surfaces signify steric repulsion. In this compound, RDG analysis would be expected to show hydrogen bonding between the amide groups, as well as potential halogen bonding involving the bromine atom.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its function and interactions.
Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. This can be achieved by systematically rotating the single bonds in the molecule and calculating the potential energy at each step. For this compound, key rotations would be around the C-N bonds of the amide linkages and the C-C bond of the bromoacetyl group.
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and identify the most populated conformers under specific conditions (e.g., in a solvent). Such simulations would reveal the flexibility of the molecule and the time-averaged interactions between its different parts. Studies on similar aromatic amides have utilized MD simulations to understand their stable conformations and interactions.
Spectroscopic Property Predictions from Theoretical Models (e.g., vibrational frequencies)
Theoretical models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. By calculating the harmonic vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed absorption bands. esisresearch.orgresearchgate.net
DFT calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to optimize the molecular geometry and compute the vibrational frequencies. researchgate.netnih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical method, which improves the agreement with experimental values. nih.gov
For this compound, the vibrational spectrum is characterized by modes associated with its distinct functional groups: the benzamide ring, the amide linkage, and the bromoacetyl moiety. While direct experimental and computational studies on this specific molecule are not widely available, data from analogous structures can be used to predict the characteristic vibrational frequencies. For instance, studies on other benzamide and bromo-substituted aromatic compounds provide a reliable basis for these predictions. esisresearch.orgnih.govbohrium.com
Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound based on Theoretical Models of Analogous Compounds
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Basis of Prediction and References |
| Amide (N-H) | N-H Stretching | 3300 - 3500 | The N-H stretching vibrations are typically found in this region. nih.gov DFT calculations on similar benzamides confirm these assignments. esisresearch.org |
| Carbonyl (C=O) | Amide I (C=O Stretching) | 1640 - 1680 | This is a characteristic strong absorption for amides. researchgate.net Theoretical studies on related benzamides show the C=O stretching mode in this range. esisresearch.orgnih.gov |
| Carbonyl (C=O) | Acetyl C=O Stretching | ~1700 | The carbonyl of the acetyl group is expected at a slightly higher frequency than the amide carbonyl. |
| Benzene Ring | C-H Stretching | 3000 - 3120 | Aromatic C-H stretching vibrations are consistently reported in this region in both experimental and theoretical studies. researchgate.net |
| Benzene Ring | C=C Stretching | 1450 - 1600 | Multiple bands corresponding to the stretching vibrations of the aromatic ring are expected in this fingerprint region. esisresearch.org |
| Amide (C-N) | Amide II (N-H Bending & C-N Stretching) | 1510 - 1550 | This band is a result of the coupling between N-H in-plane bending and C-N stretching. |
| Alkyl Halide | C-Br Stretching | 500 - 600 | The carbon-bromine stretching vibration is expected in the lower frequency region of the infrared spectrum. |
This table is predictive and based on data from structurally related compounds. The exact wavenumbers for this compound would require specific DFT calculations.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry offers a window into the dynamics of chemical reactions by modeling reaction pathways and characterizing the associated transition states. For this compound, this is particularly relevant for understanding its reactivity, especially the nucleophilic substitution at the α-carbon of the bromoacetyl group, which is a key reaction for its potential applications as a covalent binder.
Reaction pathway modeling involves mapping the potential energy surface of a reaction from reactants to products. High-energy points on this path correspond to transition states, which are saddle points on the potential energy surface. chemrxiv.orgresearchgate.net Methods like Density Functional Theory (DFT) or high-level ab initio calculations (e.g., CBS-QB3) can be employed to locate and optimize the geometry of these transition states. researchgate.netjcchems.com
The process typically involves:
Reactant and Product Optimization: The geometries of the reactants (e.g., this compound and a nucleophile) and the final product are optimized to find their lowest energy conformations.
Transition State Search: An initial guess for the transition state geometry is generated. Automated algorithms can be used to locate the saddle point connecting reactants and products. arxiv.orgfigshare.com
Frequency Calculation and Verification: Vibrational frequency calculations are performed on the located transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. chemrxiv.org
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactant and product energy minima on the potential energy surface.
From these calculations, crucial kinetic and thermodynamic parameters can be derived using Transition State Theory (TST). chemrxiv.orgjcchems.com The primary output is the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. A lower activation energy implies a faster reaction rate. By modeling the reaction with different nucleophiles, one could predict the selectivity of this compound. For example, comparing the activation energies for its reaction with the side chains of cysteine (a thiol) versus serine (an alcohol) could provide insights into its protein-binding selectivity.
Molecular Docking Studies (focused on interaction mechanisms, not biological outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). biointerfaceresearch.com For this compound, docking studies can elucidate the non-covalent interaction mechanisms that position the molecule within a protein's binding site, which is a prerequisite for any subsequent covalent reaction. researchgate.net
The docking process involves placing the ligand in various conformations and orientations within the receptor's active site and scoring these poses based on a scoring function that estimates the binding affinity. nih.gov The results reveal the most likely binding mode and the specific interactions that stabilize the ligand-receptor complex.
The interaction mechanisms of this compound can be inferred from docking studies on analogous benzamide-containing molecules. nih.govnih.govresearchgate.net The key structural features of the molecule contribute to a range of potential non-covalent interactions:
Hydrogen Bonding: The amide groups (-C(=O)NH-) are excellent hydrogen bond donors (N-H) and acceptors (C=O). The terminal benzamide's -NH2 group can also participate in hydrogen bonding. These interactions are crucial for specificity and anchoring the molecule in the binding pocket. nih.gov
Aromatic Interactions: The phenyl ring can engage in π-π stacking with aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Tryptophan) or cation-π interactions with positively charged residues (e.g., Lysine (B10760008), Arginine).
Hydrophobic Interactions: The phenyl ring and the acetyl methylene (B1212753) group can form favorable hydrophobic interactions with nonpolar residues in the binding site (e.g., Leucine, Isoleucine, Valine).
The bromoacetyl group serves as a reactive handle. Docking studies are critical for understanding how the non-covalent interactions position this group in proximity to a nucleophilic residue (like a cysteine thiol) within the active site, thereby facilitating a targeted covalent bond formation. researchgate.net The binding energy, calculated as a sum of these interactions, indicates the stability of the non-covalent complex. biointerfaceresearch.com
Table 2: Potential Non-Covalent Interaction Mechanisms for this compound in a Protein Binding Site
| Molecular Moiety of Ligand | Potential Interacting Protein Residue(s) | Type of Interaction | Significance for Binding |
| Benzamide -C=O | Lysine, Arginine, Serine, Threonine (backbone or side-chain N-H) | Hydrogen Bond (Acceptor) | Anchoring the molecule; providing specificity. |
| Benzamide -NH- | Aspartate, Glutamate, Serine, Threonine (backbone or side-chain C=O) | Hydrogen Bond (Donor) | Orienting the molecule within the active site. |
| Terminal Amide -NH₂ | Aspartate, Glutamate (side-chain C=O) | Hydrogen Bond (Donor) | Enhancing binding affinity and specificity. |
| Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking / Hydrophobic | Stabilizing the complex through aromatic interactions. |
| Phenyl Ring | Lysine, Arginine | Cation-π Interaction | Strong, specific interaction with charged residues. |
| Bromoacetyl Group | Cysteine, Serine, Histidine | Proximity for Covalent Bonding | The primary purpose of docking is to position this reactive group correctly for subsequent covalent modification. |
Role As a Synthetic Intermediate and Precursor in Chemical Synthesis
Building Block for Diverse Organic Scaffolds
The intrinsic reactivity of 4-[(2-Bromoacetyl)amino]benzamide allows it to be a foundational component in the construction of more complex molecular architectures, particularly heterocyclic rings and macrocycles, which are prevalent in pharmacologically active compounds.
The α-bromoacetyl moiety is a classic electrophilic partner in several named condensation reactions that lead to the formation of five-membered heterocyclic rings. These reactions provide a reliable and straightforward route to introduce the 4-benzamide-phenyl substituent onto a heterocyclic core.
Thiazoles: The most prominent method for synthesizing thiazoles from this compound is the Hantzsch thiazole (B1198619) synthesis. orgsyn.org This reaction involves the condensation of an α-haloketone with a thioamide. In this context, this compound reacts with a suitable thioamide (such as thiourea (B124793) or a substituted thiobenzamide) in a protic solvent like ethanol. The reaction proceeds via an initial S-alkylation of the thioamide sulfur on the α-bromo carbon, followed by an intramolecular cyclization and subsequent dehydration to yield the final thiazole ring. The resulting product is a 2,4-disubstituted thiazole where the substituent at the 4-position is the 4-(benzamido)phenyl group derived from the starting material.
Oxazoles: The synthesis of oxazoles from this precursor can be achieved through the Robinson-Gabriel synthesis. wikipedia.orgsynarchive.com This reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone. wikipedia.org The structure of this compound itself is a type of N-acyl-α-halo-ketone, which can be readily converted into the required 2-acylamino-ketone intermediate by substitution of the bromine with a hydroxyl group, followed by acylation. More directly, the Robinson-Gabriel cyclization can be performed using a dehydrating agent like sulfuric acid or phosphorus oxychloride, which facilitates the ring closure between the amide oxygen and the carbonyl carbon of the acetyl group, followed by elimination to form the aromatic oxazole (B20620) ring. ijpsonline.comnih.gov
Imidazoles: Imidazoles can be prepared from α-haloketones through condensation with amidines. youtube.com In this synthesis, this compound can be reacted with a benzamidine (B55565) or other amidine hydrochlorides in the presence of a base. orgsyn.org The reaction involves the formation of an intermediate by the reaction of the amidine with the bromoacetyl group, which then undergoes cyclization and dehydration to afford a 2,4-disubstituted imidazole (B134444). This method provides a versatile route to a variety of imidazole derivatives bearing the 4-(benzamido)phenyl substituent.
| Heterocycle | General Reaction Name | Key Reagents | Resulting Scaffold |
| Thiazole | Hantzsch Thiazole Synthesis | Thioamide (e.g., Thiourea) | 4-(4-(Benzamido)phenyl)thiazole |
| Oxazole | Robinson-Gabriel Synthesis | Dehydrating Agent (e.g., H₂SO₄) | 2-Methyl-5-(4-(benzamido)phenyl)oxazole* |
| Imidazole | Debus-Radziszewski Synthesis Variant | Amidine, Ammonia/Aldehyde | 4-(4-(Benzamido)phenyl)imidazole |
*Resulting structure depends on the specific pathway; direct cyclization of the parent molecule.
Macrocycles are a class of compounds containing a large ring of twelve or more atoms that are of significant interest in drug discovery for their ability to tackle challenging biological targets. The bifunctional nature of this compound makes it a potential linker for the synthesis of amide-containing macrocycles. nih.gov A synthetic strategy could involve a reaction where the bromoacetyl group is coupled with a nucleophilic terminus of a long-chain molecule, while the benzamide's amino group (after potential deprotection or modification) is reacted with an electrophilic group on the other end of the chain, inducing macrocyclization. This allows the this compound unit to be incorporated as a rigid, aromatic, amide-bearing segment within the larger macrocyclic framework, potentially influencing the conformation and binding properties of the final molecule.
Precursor for Functional Probes and Affinity Reagents
The electrophilic bromoacetyl group is a reactive "warhead" that can form a stable, covalent bond with nucleophilic amino acid residues in proteins, such as cysteine (via its thiol group) or histidine (via its imidazole nitrogen). This property makes this compound an excellent starting point for the design of functional probes and affinity reagents used in chemical biology to study protein function and identify drug targets.
Photoaffinity labeling is a powerful technique used to identify the binding partners of a molecule within a complex biological sample. nih.gov A photoaffinity probe typically consists of three components: a recognition element, a photoreactive group, and a reporter tag. This compound can serve as a scaffold to build such probes. The synthesis would involve chemically modifying the benzamide (B126) portion of the molecule to incorporate a photoreactive moiety, such as a benzophenone (B1666685) or a diazirine. wustl.edunih.gov For instance, a benzophenone unit could be attached to the benzamide nitrogen. The bromoacetyl group of the resulting molecule would then act as a covalent anchor to a potential binding protein, while the photoreactive group, upon activation with UV light, would form a second covalent bond with nearby molecules, permanently cross-linking the probe to its target.
Biotinylation is a widely used technique for labeling and purifying proteins. glenresearch.com The extraordinarily high affinity between biotin (B1667282) and streptavidin (or avidin) is exploited to isolate biotin-tagged molecules. This compound can be converted into a biotinylated probe by attaching a biotin molecule, usually via a flexible linker, to the benzamide part of the structure. The resulting probe retains the reactive bromoacetyl group, which can covalently label a target protein. Once the protein is labeled, the entire complex can be captured and enriched from a cell lysate using streptavidin-coated beads, allowing for the identification of the target protein by techniques like mass spectrometry.
Derivatization for Structure-Reactivity Relationship Studies
Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that involves synthesizing a series of derivatives of a lead compound to determine how specific structural features influence its biological activity or chemical reactivity. nih.gov The scaffold of this compound is well-suited for such studies. By systematically modifying different parts of the molecule, researchers can build a detailed understanding of its mechanism of action.
Key derivatization strategies for SAR studies based on this compound include:
Modification of the Benzene (B151609) Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the aromatic ring can probe the electronic requirements for binding or reactivity.
Alteration of the Amide Linker: The amide bond can be replaced with other functional groups, such as an ester, a sulfonamide, or a reversed amide, to investigate the importance of this hydrogen-bonding unit.
Variation of the Electrophilic Group: The bromoacetyl group can be substituted with other electrophiles, such as a chloroacetyl or a Michael acceptor (e.g., an acrylamide), to modulate reactivity and selectivity towards different nucleophiles.
These systematic modifications allow for the fine-tuning of the compound's properties, leading to the development of more potent and selective inhibitors or probes.
| Molecular Region | Example Modifications | Purpose of Derivatization |
| Aromatic Ring | Add -OCH₃, -Cl, -NO₂ groups | Study electronic effects on binding/activity |
| Amide Group | Replace with ester, sulfonamide; N-methylation | Evaluate role of hydrogen bonding and rigidity |
| Bromoacetyl Group | Replace with -COCH₂Cl, -CO-CH=CH₂ | Modulate electrophilicity and reaction mechanism |
Systematic Structural Modifications of the Benzamide Core
The benzamide core of this compound offers several opportunities for structural diversification. Modifications can be targeted at the aromatic ring or the primary amide group, enabling the synthesis of a library of derivatives.
The aromatic ring of the benzamide can be further substituted to alter the electronic and steric properties of the molecule. Introducing electron-donating or electron-withdrawing groups can influence the reactivity of the entire scaffold. For instance, novel benzamide derivatives are often designed and synthesized by modifying the length of the molecule and varying substitutions on the terminal benzene rings of the core structure. nih.govnih.gov This approach has been used to develop new compounds with specific biological activities. nih.govnih.gov General synthetic strategies often involve multi-step reactions to maximize the yield of the desired derivatives. researchgate.net
Table 1: Potential Modifications of the Benzamide Core
| Modification Site | Type of Modification | Potential Reagents/Conditions | Desired Outcome |
| Aromatic Ring | Electrophilic Aromatic Substitution | Nitrating agents, Halogens, Sulfonating agents | Introduction of functional groups to alter electronic properties. |
| Aromatic Ring | Nucleophilic Aromatic Substitution | Nucleophiles (if suitably activated) | Replacement of existing groups with new functionalities. |
| Amide Nitrogen | N-Alkylation / N-Arylation | Alkyl halides, Aryl halides | Introduction of various organic groups to increase molecular complexity. |
| Amide Group | Hydrolysis | Acidic or basic conditions | Conversion of the amide to a carboxylic acid for further reactions. |
Modulation of the Bromoacetyl Moiety for Tuned Reactivity
The bromoacetyl group (-COCH2Br) is a highly reactive electrophilic moiety, making it an excellent functional handle for introducing nucleophiles. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is central to the role of this compound as a synthetic intermediate.
The primary reaction involving the bromoacetyl group is its alkylation of nucleophiles. Thiols (R-SH) are particularly effective nucleophiles for reacting with bromoacetyl groups due to the soft nature of both the sulfur and the bromine-adjacent carbon. nih.gov This reaction is highly efficient and forms a stable thioether linkage. The reactivity of the bromoacetyl group with thiols can be precisely controlled by adjusting the pH of the reaction medium. nih.gov Studies have shown that a significant kinetic difference can be achieved between the reaction of maleimide (B117702) and bromoacetyl groups with thiols by controlling the pH. nih.gov The bromoacetyl function demonstrates high chemoselectivity at higher pH values (e.g., pH 9.0), reacting preferentially with thiols over other nucleophilic groups like amines or imidazoles that might be present in a peptide sequence. nih.gov
This selective reactivity is widely exploited in bioconjugation chemistry. N-bromoacetyl-modified peptides, for example, readily react with cysteine residues in proteins or other peptides to form well-defined conjugates. nih.govgoogle.com This method is used to create synthetic peptide polymers, cyclic peptides, and peptide-protein conjugates. nih.govgoogle.com The reaction can be monitored by quantifying the formation of S-carboxymethylcysteine after acid hydrolysis. nih.gov
Besides thiols, other nucleophiles such as amines and alcohols can also react with the bromoacetyl group, leading to the formation of N-substituted and O-substituted derivatives, respectively. The choice of solvent is also important, with polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) typically being used to facilitate these substitution reactions.
Table 2: Reactivity of the Bromoacetyl Moiety
| Reactant Type | Nucleophile | pH Conditions | Product | Application |
| Thiol | Cysteine-containing peptide | ~9.0 | Thioether linkage | Peptide-protein conjugation, Cyclization nih.govnih.gov |
| Thiol | Small molecule thiol | Basic | Thioether | Synthesis of complex organic molecules |
| Amine | Primary or Secondary Amine | Neutral to Basic | Secondary or Tertiary Amine | Introduction of nitrogen-containing functional groups |
| Alcohol | Alcohol/Phenol | Basic | Ether | Formation of ether linkages |
Mechanistic Studies and Chemical Biology Applications
Covalent Modification of Biomolecules: Principles and Applications
Covalent modification is a key strategy in chemical biology to form stable, long-lasting bonds between a small molecule and its biological target. This approach is instrumental in designing chemical probes and therapeutic agents with durable effects.
The bromoacetyl moiety of 4-[(2-Bromoacetyl)amino]benzamide acts as an electrophilic "warhead," readily reacting with nucleophilic residues on proteins. The primary mechanism involves a nucleophilic substitution reaction where the electron-rich side chain of an amino acid attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion and forming a stable thioether or aminoether linkage.
Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile and a common target for covalent modification. nih.govucl.ac.ukmdpi.com The reaction with this compound results in the formation of a stable thioether bond. google.comnih.gov This reaction is often highly selective for cysteine residues due to the high nucleophilicity of the thiolate anion. nih.govucl.ac.uk
Lysine (B10760008): The ε-amino group (-NH2) of lysine is also nucleophilic and can react with the bromoacetyl group, although it is generally less reactive than the thiol group of cysteine. nih.gov The reaction forms a secondary amine linkage.
Serine: The hydroxyl group (-OH) of serine is a weaker nucleophile compared to cysteine and lysine. While direct reaction with serine is less common, it can occur, particularly if the serine residue is located in a highly reactive environment within a protein's active site. nih.gov
The reactivity of these residues is influenced by their local microenvironment, including pH and the presence of neighboring amino acids that can modulate their nucleophilicity. google.com
The ability of this compound to form covalent bonds makes it an effective irreversible binder, a desirable characteristic for certain chemical probes. Irreversible probes offer several advantages:
Prolonged Target Occupancy: Once the covalent bond is formed, the probe remains attached to its target, allowing for durable labeling and visualization.
Increased Potency: The irreversible nature of the binding can lead to a more potent and sustained biological effect compared to reversible inhibitors.
Target Identification and Validation: Covalently tagged proteins can be more easily isolated and identified, facilitating the discovery and validation of new drug targets. researchgate.net
The bromoacetyl group is a well-established reactive moiety used in the design of such probes. nih.govnih.gov By incorporating this group, this compound can be used to permanently label and study the function of specific proteins within a complex biological system.
Methodologies for Identifying Molecular Targets in Biological Systems
Identifying the specific protein targets of a small molecule is crucial for understanding its mechanism of action. Several advanced proteomic techniques can be employed for this purpose.
The Drug Affinity Responsive Target Stability (DARTS) method is a powerful, label-free approach for identifying the protein targets of small molecules. nih.govnih.govcreative-proteomics.com The principle behind DARTS is that when a small molecule binds to its target protein, it often induces a conformational change that can alter the protein's susceptibility to proteolysis. creative-proteomics.comcreative-biolabs.com
The general workflow for a DARTS experiment is as follows:
A cell lysate or protein mixture is divided into a control group and a treatment group.
The treatment group is incubated with the small molecule of interest (e.g., this compound), while the control group is treated with a vehicle.
Both groups are then subjected to limited proteolysis by a protease, such as pronase or thermolysin. creative-biolabs.com
Proteins that are bound by the small molecule will be more resistant to digestion compared to unbound proteins.
The resulting protein fragments are analyzed by SDS-PAGE or mass spectrometry to identify the proteins that were protected from proteolysis in the treatment group. researchgate.net
DARTS is particularly advantageous because it does not require modification of the small molecule, which can sometimes alter its binding properties. nih.govnih.gov
| Step | Description | Key Advantage |
|---|---|---|
| 1. Incubation | Cell lysate is incubated with the small molecule or a vehicle control. | Utilizes the native, unmodified small molecule. nih.govnih.gov |
| 2. Proteolysis | Limited digestion with a protease is performed on both samples. | Binding-induced conformational changes alter protease susceptibility. creative-biolabs.com |
| 3. Analysis | Protein degradation patterns are compared between the treated and control samples using SDS-PAGE or mass spectrometry. | Identifies proteins stabilized by small molecule binding. researchgate.net |
Mass Spectrometry-based Thermal Stability Assay (MS-TSA), also known as the Cellular Thermal Shift Assay (CETSA), is another label-free method used to assess ligand binding. nih.govnih.govfrontiersin.org This technique is based on the principle that the binding of a ligand to a protein typically increases the protein's thermal stability. biorxiv.orgnih.gov
The CETSA workflow involves:
Treating intact cells or cell lysates with the compound of interest or a control.
Heating the samples across a range of temperatures.
Separating the soluble proteins from the aggregated, denatured proteins.
Quantifying the amount of soluble protein at each temperature using mass spectrometry. nih.govthermofisher.com
A shift in the melting curve of a protein to a higher temperature in the presence of the compound indicates a direct binding interaction. cetsa.org This method is powerful for confirming target engagement in a cellular context. nih.govnih.gov
| Step | Description | Key Principle |
|---|---|---|
| 1. Treatment | Cells or lysates are treated with the compound or a vehicle control. | Examines target engagement in a cellular environment. nih.gov |
| 2. Thermal Challenge | Samples are heated across a temperature gradient. | Ligand binding increases the thermal stability of the target protein. biorxiv.org |
| 3. Analysis | The soluble protein fraction is analyzed by mass spectrometry to generate melting curves. | A shift in the melting curve indicates a direct binding interaction. cetsa.org |
Limited Proteolysis-Mass Spectrometry (LiP-MS) is a structural proteomics technique that can identify changes in protein conformation and accessibility upon ligand binding. iaanalysis.comeubopen.orgnih.gov This method uses a protease under non-denaturing conditions to selectively cleave accessible regions of a protein. researchgate.net
In a typical LiP-MS experiment:
A native protein mixture is treated with the small molecule or a control.
The samples are then subjected to a brief digestion with a non-specific protease, like proteinase K. eubopen.org
The binding of a small molecule can shield certain cleavage sites or expose new ones by inducing conformational changes.
The resulting peptides are then fully digested with a specific protease, such as trypsin, and analyzed by mass spectrometry. nih.gov
By comparing the peptide patterns between the treated and control samples, it is possible to identify the proteins that have undergone a conformational change and even pinpoint the regions involved in the binding interaction. iaanalysis.comresearchgate.net
| Step | Description | Key Insight |
|---|---|---|
| 1. Native Digestion | Protein samples are treated with a compound and then subjected to limited proteolysis under native conditions. | Probes protein structure and accessibility in a near-native state. researchgate.net |
| 2. Full Digestion | The initial fragments are further digested into smaller peptides suitable for MS analysis. | Generates a comprehensive peptide map. nih.gov |
| 3. Comparative Analysis | Peptide patterns from treated and control samples are compared. | Reveals ligand-induced conformational changes and potential binding sites. iaanalysis.com |
Proteomic and Transcriptomic Profiling in Response to Compound Perturbation (focus on mechanistic insights)
Perturbation of biological systems with a bioactive compound followed by proteomic and transcriptomic analysis is a powerful strategy to elucidate its mechanism of action. For a compound like this compound, which contains a reactive bromoacetyl moiety, such studies would be crucial in identifying its cellular targets and downstream effects.
Proteomic Profiling: Quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), could be employed to compare the proteomes of cells treated with this compound versus control cells. This would reveal changes in protein abundance, which could point towards pathways affected by the compound. Furthermore, activity-based protein profiling (ABPP) using a clickable analogue of the compound could directly identify covalent binding partners. A "function-first" proteomic strategy using size exclusion chromatography could also assess the impact of the compound on protein complexes within the cell. nih.gov
Transcriptomic Profiling: RNA-sequencing (RNA-seq) would complement proteomic data by revealing changes in gene expression upon treatment with the compound. For instance, if this compound were to inhibit a specific transcription factor, the expression levels of its target genes would be altered. This approach has been successfully used to understand the effects of other benzamide (B126) derivatives, such as 2-aminobenzamide (B116534) histone deacetylase (HDAC) inhibitors, in disease models like Friedreich's ataxia.
Hypothetical Data from a Proteomic Study:
The following table illustrates the type of data that could be generated from a quantitative proteomic experiment.
| Protein ID | Gene Name | Fold Change (Treated/Control) | Putative Function | Rationale for Change |
| P04637 | TP53 | 1.8 | Tumor Suppressor | Stress response to covalent modification |
| Q06830 | HSP90AA1 | 1.5 | Chaperone | Cellular stress response |
| P00338 | LDHA | -2.1 | Metabolic Enzyme | Direct inhibition or pathway disruption |
| P31946 | HSPA8 | 1.3 | Chaperone | Protein folding stress |
This table is a hypothetical representation and is not based on experimental data for this compound.
Genetic Approaches for Target Validation (e.g., CRISPR/Cas9 Knock-out, siRNA Knock-down)
Once potential targets of this compound are identified through proteomic or other screening methods, genetic approaches are essential for validation. These techniques help to establish a causal link between the modulation of a specific protein and the observed cellular phenotype.
CRISPR/Cas9: The CRISPR/Cas9 system allows for the precise knockout of a gene encoding a putative target protein. nabea.pubselectscience.netresearchgate.netnih.gov If the knockout of a specific gene phenocopies the effects of treatment with this compound, it provides strong evidence that the protein encoded by that gene is a biologically relevant target. Genome-wide CRISPR screens can also be performed to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thus revealing its targets or pathways it affects. biocompare.com
siRNA Knock-down: Small interfering RNA (siRNA) can be used to transiently reduce the expression of a target gene. nih.govnih.gov Similar to CRISPR/Cas9, if the knockdown of a putative target's mRNA results in a phenotype similar to that induced by the compound, it supports the target's role in the compound's mechanism of action. This method is particularly useful for studying essential genes where a full knockout might be lethal to the cell.
Illustrative Workflow for Target Validation:
| Step | Technique | Expected Outcome |
| 1. Target Identification | Proteomics (e.g., ABPP) | Identification of covalently bound proteins. |
| 2. Primary Validation | siRNA knockdown of top hits | Phenotypic changes mimicking compound treatment. |
| 3. Rigorous Validation | CRISPR/Cas9 knockout of validated hits | Confirmation of the target's role in the compound's effect. |
| 4. Rescue Experiment | Re-expression of the target in knockout cells | Reversal of the compound's effect, confirming specificity. |
This table represents a general workflow and is not specific to research conducted on this compound.
Investigation of Enzyme Inhibition Mechanisms via Covalent Adduct Formation
The bromoacetyl group of this compound is an electrophilic "warhead" that can react with nucleophilic amino acid residues, such as cysteine or lysine, within the active site of an enzyme. chemikailproteomics.comchemrxiv.org This reaction forms a stable covalent bond, leading to irreversible inhibition of the enzyme's activity. chemikailproteomics.com
The mechanism of inhibition would likely follow a two-step process:
Reversible Binding: The benzamide portion of the molecule would first bind non-covalently to the enzyme's active site, guided by interactions such as hydrogen bonding and hydrophobic interactions.
Irreversible Covalent Bonding: This initial binding would position the reactive bromoacetyl group in close proximity to a nucleophilic residue, facilitating the covalent bond formation and leading to the inactivation of the enzyme.
Kinetic studies would be essential to characterize this mechanism. By measuring the rate of enzyme inactivation at different concentrations of the inhibitor, the kinetic parameters, such as the inactivation rate constant (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI), could be determined. Mass spectrometry would be a key tool to confirm the formation of the covalent adduct and to identify the specific amino acid residue that has been modified.
Utilization as a Chemical Probe for Understanding Biological Processes and Disease Mechanisms
A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein in a cellular or in vivo context, thereby enabling the study of its biological role. nih.gov Given its potential for covalent and selective binding, this compound could be developed into a valuable chemical probe.
For a compound to be considered a good chemical probe, it should ideally possess the following characteristics:
Potency: It should modulate its target at low concentrations.
Selectivity: It should have minimal off-target effects.
Cell Permeability: It should be able to cross the cell membrane to reach its intracellular target.
Mechanism of Action: Its mode of interaction with the target should be well-characterized.
If this compound is found to be a potent and selective inhibitor of a particular enzyme, it could be used to investigate the role of that enzyme in various cellular processes. For example, if it targets a key enzyme in a metabolic pathway implicated in a disease, it could be used in disease models to study the therapeutic potential of inhibiting that enzyme. The development of such a probe would be instrumental in dissecting complex biological systems and understanding the molecular basis of diseases. nih.gov
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning for Synthetic Design and Reactivity Prediction
Table 1: Applications of AI/ML in the Study of 4-[(2-Bromoacetyl)amino]benzamide
| AI/ML Application | Description | Potential Impact on this compound Research |
| Retrosynthetic Analysis | AI algorithms propose optimal synthetic pathways based on known chemical reactions. nih.govacs.org | Faster and more efficient synthesis of the core molecule and its derivatives. |
| Reactivity Prediction | ML models predict the reactivity of the bromoacetyl group with biological nucleophiles. nih.govnih.gov | Guidance in designing experiments and predicting potential biological targets. |
| Automated Synthesis | Integration of AI-driven synthesis planning with robotic platforms for automated execution. wiley.comyoutube.com | High-throughput synthesis of analog libraries for screening and optimization. |
| Novel Compound Design | Generative models propose new molecular structures with desired properties. scispace.com | Discovery of novel benzamide (B126) derivatives with enhanced or new functionalities. |
Development of Novel Analytical Techniques for Reaction Monitoring and Product Characterization
A deeper understanding of the reactions of this compound necessitates the development and application of advanced analytical techniques. Given its role as a potential covalent modifier, methods that can precisely monitor its reactions with biomolecules and characterize the resulting adducts are of paramount importance. nih.gov
Mass spectrometry (MS) stands out as a powerful tool in this regard. nih.govresearchgate.net Intact protein MS can be used to confirm the formation of a covalent adduct between this compound and a target protein by detecting the expected mass shift. rsc.org For more detailed analysis, peptide-level MS/MS can pinpoint the exact amino acid residue that has been modified by the bromoacetyl group. nih.gov High-throughput MS-based screening methods are also being developed to rapidly assess the reactivity of electrophilic compounds like this compound against a large number of proteins. researchgate.net
In addition to MS, X-ray crystallography can provide atomic-level structural information of the covalent adduct, revealing the precise orientation of the inhibitor within the protein's binding site. nih.gov This information is invaluable for understanding the mechanism of action and for guiding the design of more potent and selective inhibitors.
Emerging techniques in analytical chemistry, such as microfluidic systems for reaction analysis and advanced separation methods, will also play a crucial role. numberanalytics.com These technologies can provide real-time monitoring of reaction kinetics and allow for the efficient separation and characterization of complex reaction mixtures.
Exploration of Advanced Mechanistic Probes
To elucidate the detailed mechanism of action of this compound, researchers are turning to advanced mechanistic probes. These chemical tools are designed to report on the specific interactions and reactions of the compound within a complex biological environment. researchgate.netnih.gov
One powerful approach is the use of "clickable" analogs of this compound. scispace.com These probes are synthesized with a bioorthogonal handle, such as an alkyne or an azide (B81097) group. After the probe has reacted with its cellular targets, a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) can be attached via a click chemistry reaction. nih.gov This allows for the visualization and identification of the proteins that have been modified by the bromoacetyl-containing compound. researchgate.net
Activity-based protein profiling (ABPP) is another key strategy that utilizes such probes to map the proteome-wide reactivity of covalent inhibitors. scispace.comnih.gov By using a clickable version of this compound in a competitive ABPP experiment, it is possible to identify its specific protein targets and assess its selectivity across the entire proteome. nih.gov
Furthermore, the development of probes with different electrophilic warheads, while maintaining the core benzamide scaffold, can provide insights into the structure-activity relationship and the role of the electrophile in target engagement. researchgate.net Comparing the reactivity of a bromoacetyl group to other electrophiles, such as a maleimide (B117702), can reveal important details about the target binding site. nih.gov
Computational Method Development for Enhanced Reactivity and Selectivity Prediction
Computational chemistry is a powerful ally in the study of reactive molecules like this compound. The development of more accurate and efficient computational methods will be crucial for predicting its reactivity and selectivity, thereby guiding experimental efforts. nih.gov
Quantum mechanics (QM) calculations can be used to model the reaction mechanism of the bromoacetyl group with nucleophilic amino acid residues. researchgate.net These calculations can provide valuable information about the transition state energies and reaction barriers, which are key determinants of reactivity. By comparing the calculated reactivity of this compound with a panel of different proteins, it is possible to predict its likely biological targets.
Molecular dynamics (MD) simulations can be used to study the non-covalent interactions that precede the covalent bond formation. These simulations can reveal how the compound initially binds to its target protein and how it orients itself for the subsequent covalent reaction. This information is critical for understanding the determinants of selectivity.
The combination of QM/MM (quantum mechanics/molecular mechanics) methods offers a particularly powerful approach, where the reactive center is treated with high-level QM theory, while the rest of the protein and solvent are described by a more computationally efficient MM force field. This allows for the accurate modeling of the reaction in its full biological context. As computational power continues to increase, these methods will become increasingly accessible and will play a more prominent role in the design and characterization of covalent inhibitors.
Q & A
Q. Basic
- Storage : Keep at -20°C in amber vials under argon to prevent light/moisture degradation.
- Buffer Compatibility : Avoid aqueous solutions at pH >7.0 (hydrolysis risk); use DMSO stock (<0.1% v/v in media).
- Stability Monitoring : Perform weekly LC-MS checks for hydrolysis byproducts (e.g., glycolamide derivatives) .
How to design structure-activity relationship (SAR) studies for derivatives?
Advanced
Systematic modifications include:
- Bromoacetyl Replacement : Substitute Br with Cl or mesylate to alter electrophilicity.
- Benzamide Substituents : Introduce electron-withdrawing groups (e.g., -NO2) at the para position to enhance reactivity.
- Amide Isosteres : Replace the amide with sulfonamide or urea to modulate solubility.
Evaluate derivatives via kinase inhibition assays (IC50) and correlate with DFT-calculated electrophilicity indices (ω) .
What crystallographic methods elucidate solid-state interactions of this compound?
Q. Advanced
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (acetonitrile/water). Resolve structures with SHELXL, analyzing halogen bonds (C-Br⋯O=C, ~3.3 Å) and hydrogen-bond networks (N-H⋯O, ~2.8 Å).
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br⋯H-C interactions contributing 5–8% to crystal packing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
